Methallyltri-n-butyltin

描述

Evolution and Significance of Organostannanes in Organic Synthesis

Organotin chemistry, the study of compounds containing tin-carbon bonds, has a rich history dating back to 1849 with the first synthesis of diethyltin (B15495199) diiodide by Edward Frankland. wikipedia.orglupinepublishers.com The field experienced significant growth in the 20th century, particularly following the discovery of Grignard reagents, which provided a versatile method for creating tin-carbon bonds. wikipedia.org Initially, industrial applications dominated the landscape, with organotin compounds being used as stabilizers for polymers like polyvinyl chloride (PVC), as catalysts, and as biocides. lupinepublishers.comresearchgate.net

The latter half of the 20th century witnessed a paradigm shift, as the synthetic utility of organostannanes, or organotin compounds, became increasingly apparent to the organic chemistry community. Their moderate reactivity, tolerance to a wide variety of functional groups, and transmetalation capabilities positioned them as indispensable reagents. A pivotal moment in this evolution was the development of the Stille reaction, a palladium-catalyzed cross-coupling reaction between an organostannane and an sp²-hybridized organic halide. wikipedia.org This reaction became a cornerstone of modern organic synthesis for its reliability in forming carbon-carbon bonds.

Beyond two-electron polar reactions, organostannanes, particularly tri-n-butyltin hydride, carved out a significant niche in radical chemistry. wikipedia.orgmit.edu They became the reagents of choice for numerous radical-based transformations, including cyclizations and deoxygenations. wikipedia.org The toxicity of organotin compounds, however, has spurred the development of reactions that can be performed with only catalytic amounts of the tin reagent, a continuing trend in the field. mit.edu This ongoing evolution underscores the sustained importance and adaptability of organostannanes in the synthetic chemist's toolkit.

Structural Features and Unique Reactivity Considerations of Methallyltri-n-butyltin

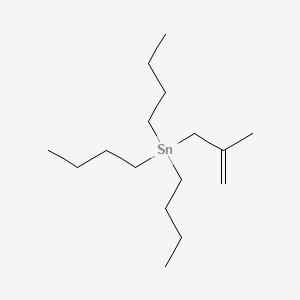

This compound is an organometallic compound featuring a central tin(IV) atom covalently bonded to three n-butyl groups and one methallyl (2-methylprop-2-en-1-yl) group. The tin center typically adopts a tetrahedral geometry. wikipedia.org The three n-butyl groups contribute to the compound's lipophilicity, rendering it soluble in many common organic solvents.

The reactivity of this compound is primarily dictated by the nature of the tin-carbon bond to the methallyl group. This bond is significantly weaker and more polarized than a typical carbon-carbon bond, which allows for its selective cleavage under various reaction conditions. The compound's utility stems from its role as a "methallylating reagent," capable of transferring the methallyl group to an electrophilic substrate. chemicalbook.com

Two principal modes of reactivity are observed:

Polar/Ionic Reactions: In the presence of a strong Lewis acid, the methallyl-tin bond can be activated, allowing the methallyl group to act as a nucleophile and add to electrophiles such as aldehydes or acid chlorides. biosynth.compitt.edu The reaction with acid chlorides, for example, can be catalyzed by indium(III) chloride to produce methallylated ketones. lookchem.com

Radical Reactions: The relatively weak tin-carbon bond can undergo homolytic cleavage, typically initiated by a radical initiator like azobisisobutyronitrile (AIBN). This generates a methallyl radical, which can then participate in a variety of radical chain processes. ias.ac.incdnsciencepub.com This reactivity is harnessed in transformations such as the allylation of radical intermediates generated from other precursors. ias.ac.in

The presence of the methyl group on the allyl fragment distinguishes its reactivity from the simpler allyltri-n-butyltin. This substitution can influence the regioselectivity and stereoselectivity of its addition reactions and affects the stability of the corresponding radical intermediate.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 67883-62-9 |

| Molecular Formula | C16H34Sn |

| Molecular Weight | 345.15 g/mol |

| Boiling Point | 76-79°C / 0.1 mmHg |

| Density | 1.487 g/cm³ |

Data sourced from references chemicalbook.comchemicalbook.comalfa-chemistry.com

Historical Context of this compound Utilization in Chemical Transformations

The application of this compound in organic synthesis is a direct extension of the broader utility found in allylic stannanes. Its use has been documented in a range of transformations, from fundamental C-C bond formations to the assembly of complex natural product skeletons.

A significant area of its application is in radical-mediated reactions. For instance, in the early 2000s, it was used in the synthesis of spirocycles. In these reactions, a radical generated from a cyclopropylmethyl bromide or xanthate precursor was trapped by this compound to install a methallyl group, leading to the formation of gem-diallylic structures that could be further elaborated. ias.ac.in It has also been employed in radical cyclization-allyl transfer sequences, although the efficiency of such processes depends on the relative rates of cyclization versus the intermolecular trapping by the stannane. cdnsciencepub.com

In the realm of polar reactions, this compound has been used as a nucleophilic methallyl source. Its reaction with acid chlorides, catalyzed by indium(III) chloride (InCl₃), provides a method for the synthesis of α,β-unsaturated ketones. lookchem.comlookchem.com Research has shown that in these reactions, this compound can lead to mono- or diallylated products depending on the reaction conditions, such as the presence or absence of additives like triphenylphosphine (B44618). lookchem.com For example, the reaction with benzoyl chloride in the presence of InCl₃ and triphenylphosphine in acetonitrile (B52724) yields the monomethallylated ketone in high yield. lookchem.com

The reagent has also found a place in the total synthesis of natural products. For example, during synthetic studies toward theopederin D, this compound was investigated as a reagent for the diastereoselective methallylation of an aldehyde, highlighting its utility in complex stereocontrolled constructions, even though challenges with purification of tin byproducts were noted. pitt.edu Similarly, it was utilized in a radical allylation step during the synthesis of the northern hemisphere of briarane-type marine natural products. ntu.edu.sgelectronicsandbooks.com

Table 2: Indium(III) Chloride-Catalyzed Methallylation of Benzoyl Chloride

| Entry | Additive | Solvent | Time (h) | Yield of Monoallylated Product (%) | Yield of Diallylated Product (%) |

|---|---|---|---|---|---|

| 1 | None | MeCN | 2.5 | trace | 44 |

| 2 | Triphenylphosphine | MeCN | 2.5 | 99 | - |

| 3 | Triphenylphosphine | CH₂Cl₂ | 2.5 | 90 | - |

This table summarizes the effect of additives and solvents on the reaction between this compound and benzoyl chloride catalyzed by InCl₃. Data sourced from reference lookchem.com

属性

IUPAC Name |

tributyl(2-methylprop-2-enyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7.3C4H9.Sn/c1-4(2)3;3*1-3-4-2;/h1-2H2,3H3;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYIUFVYZGOCGEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)CC(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70451924 | |

| Record name | methallyltri-n-butyltin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70451924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67883-62-9 | |

| Record name | methallyltri-n-butyltin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70451924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tributyl(2-methylprop-2-en-1-yl)stannane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methallyltri N Butyltin and Its Derivatives

Established Synthetic Routes to Methallyltri-n-butyltin

The synthesis of this compound is rooted in the broader, well-established field of organotin chemistry. Understanding the classical methods for forming tin-carbon bonds provides the foundation for its specific preparation.

Classical Approaches for Organostannane Synthesis

The formation of organotin compounds, or stannanes, has been a subject of extensive study for over a century. Several robust methods have been developed for creating the crucial tin-carbon (Sn-C) bond. wikipedia.org These classical approaches are fundamental to the synthesis of a wide array of tetraorganotin compounds, including tetraalkyl and tetraaryl derivatives. wikipedia.orgresearchgate.net

Key methods include:

Grignard Reaction: This is a cornerstone of organometallic synthesis. It involves the reaction of a Grignard reagent (R-MgX) with a tin halide, most commonly tin tetrachloride (SnCl₄) or an organotin halide (R'₃SnX). wikipedia.org This versatile method allows for the introduction of various alkyl or aryl groups onto the tin center.

Wurtz-type Coupling: This method involves the reaction of an alkyl sodium compound with a tin halide to yield tetraorganotin compounds. wikipedia.org

Kocheshkov Redistribution: This reaction is used to prepare mixed organotin halides from symmetrical tetraorganotin compounds. A tetraorganotin compound (R₄Sn) is reacted with a tin tetrahalide (SnCl₄) in specific stoichiometric ratios to produce triorganotin halides (R₃SnCl), diorganotin dihalides (R₂SnCl₂), or monoorganotin trihalides (RSnCl₃). wikipedia.org

Alkylation Method: This general term encompasses reactions where an organometallic reagent, such as an organoaluminium or organolithium compound, transfers an organic group to a tin halide. researchgate.net

Table 1: Overview of Classical Organostannane Synthesis Methods

| Method | Reactants | Product Type | General Reaction Example | Reference |

| Grignard Reaction | Grignard Reagent (RMgX), Tin Halide (SnX₄) | Tetraorganotin | 4 RMgBr + SnCl₄ → R₄Sn + 4 MgClBr | wikipedia.org |

| Wurtz-type Coupling | Alkyl Sodium (RNa), Tin Halide (SnX₄) | Tetraorganotin | 4 RNa + SnCl₄ → R₄Sn + 4 NaCl | wikipedia.org |

| Kocheshkov Redistribution | Tetraorganotin (R₄Sn), Tin Halide (SnX₄) | Organotin Halide | 3 R₄Sn + SnCl₄ → 4 R₃SnCl | wikipedia.org |

| Hydrostannylation | Tin Hydride (R₃SnH), Unsaturated Substrate | Organotin | R₃SnH + H₂C=CHR' → R₃SnCH₂CH₂R' | wikipedia.org |

Specific Preparative Methods for this compound

The synthesis of this compound, an asymmetrical tetraorganotin compound, is a direct application of the classical methods. The most common and direct route involves the reaction of a tributyltin halide, typically tributyltin chloride, with a suitable methallyl-metal reagent.

The primary method utilizes a Grignard reagent. Methallyl chloride is first reacted with magnesium metal in an ether solvent to form methallylmagnesium chloride. This Grignard reagent is then reacted with tributyltin chloride to yield the desired product, this compound, and magnesium chloride as a byproduct.

This approach is highly effective for creating the specific carbon-tin bond between the methallyl group and the tributyltin moiety. The resulting compound, this compound, is a valuable reagent in its own right, often used in radical chemistry to introduce a methallyl group onto a target molecule. ias.ac.inpitt.edu

Table 2: General Reaction for this compound Synthesis

| Step | Reactants | Product | Reaction |

| 1. Grignard Formation | Methallyl Chloride, Magnesium | Methallylmagnesium Chloride | CH₂=C(CH₃)CH₂Cl + Mg → CH₂=C(CH₃)CH₂MgCl |

| 2. Stannane Synthesis | Methallylmagnesium Chloride, Tributyltin Chloride | This compound | CH₂=C(CH₃)CH₂MgCl + (n-Bu)₃SnCl → CH₂=C(CH₃)CH₂Sn(n-Bu)₃ + MgCl₂ |

Generation of Related Organotin Species in situ for Reactivity Studies

In many synthetic applications, reactive organotin species are not isolated but are generated in situ from stable precursors. This strategy avoids handling potentially unstable intermediates and allows for immediate use in subsequent reactions.

Formation of Tributyltin Alkoxides and Other Precursors

Tributyltin alkoxides are important precursors for the in situ generation of other reactive organotin species. researchgate.net Metal alkoxides are compounds containing a metal bonded to an alkoxy group (-OR) and are widely used as precursors in materials science and synthesis due to their solubility and reactivity. osti.govcsic.es

Tributyltin alkoxides can be prepared and used as precatalysts. For instance, tributyltin methoxide (B1231860) (Bu₃SnOMe) can be used to generate tributyltin azide (B81097) in situ by reacting it with trimethylsilyl (B98337) azide. researchgate.netresearchgate.net This generated tributyltin azide can then participate in cycloaddition reactions with nitriles to form tetrazoles. researchgate.net The use of an alkoxide precursor provides a controlled way to introduce the reactive tin species into the reaction mixture. researchgate.netresearchgate.net Organotin hydrides are another class of crucial precursors, often generated by the reduction of organotin halides or oxides. ucl.ac.uk These hydrides are pivotal reagents in radical chemistry. ucl.ac.uk

Preparation of Substituted Allylic Tin Intermediates

Beyond the simple methallyl group, a wide variety of substituted allylic tin intermediates are synthetically valuable. These reagents allow for the stereoselective and regioselective construction of complex carbon skeletons. rsc.orgresearchgate.net

A general route to terminally substituted allylic tin compounds has been developed, expanding the synthetic utility of these reagents. acs.org One powerful method for generating substituted allylic tin intermediates is through transmetallation. For example, γ-oxygen-substituted allylstannanes can react with tin(IV) chloride to form highly reactive allyltin (B8295985) trichloride (B1173362) intermediates. researchgate.net These intermediates can then react with electrophiles like imines with a high degree of stereocontrol. researchgate.net

The palladium-catalyzed allylic substitution reaction is another key transformation where substituted allylic tin reagents are employed or generated. nih.govmdpi.com These reactions often involve the coupling of an allylic substrate with an organostannane, proceeding through a π-allylpalladium intermediate. orgsyn.org This methodology provides access to complex structures, including α-substituted ketones and enantioenriched allylic amines. nih.gov

Mechanistic Insights into Methallyltri N Butyltin Reactivity

Radical-Mediated Reactions Involving Methallyltri-n-butyltin

This compound serves as a valuable reagent in radical chemistry, primarily as a source for the transfer of a methallyl group to a carbon-centered radical. These reactions typically proceed via a radical chain mechanism, which can be controlled to achieve specific stereochemical outcomes and can be applied in complex intramolecular cyclizations.

Initiation and Propagation in Radical Chain Reactions (e.g., with AIBN)

Radical chain reactions involving this compound require a radical initiator to begin the process. A common choice is 2,2'-azobis(isobutyronitrile) (AIBN) due to its predictable decomposition at moderate temperatures (typically 66-72°C). wikipedia.org The mechanism unfolds in distinct initiation and propagation stages. libretexts.org

Initiation: The process begins with the thermal decomposition of AIBN, which eliminates a molecule of nitrogen gas to generate two stable 2-cyano-2-propyl radicals. wikipedia.orglibretexts.org These radicals are effective at initiating the chain but are generally not reactive enough to abstract hydrogen atoms from solvent or most substrates, preventing unwanted side reactions. libretexts.org In a typical allylation reaction, a catalytic amount of a tin hydride, such as tributyltin hydride (Bu₃SnH), is often used in conjunction with the primary organotin reagent to generate the chain-propagating tributyltin radical. The 2-cyano-2-propyl radical abstracts a hydrogen atom from tributyltin hydride to form the tributyltin radical (Bu₃Sn•). wikipedia.orglibretexts.org

Step 1: AIBN decomposes upon heating. (CH₃)₂C(CN)N=NC(CN)(CH₃)₂ → 2 (CH₃)₂C•(CN) + N₂

Step 2: The initiator radical abstracts a hydrogen from tributyltin hydride. (CH₃)₂C•(CN) + Bu₃SnH → (CH₃)₂CH(CN) + Bu₃Sn•

Propagation: The propagation phase consists of a cycle of two main steps that consume the reactants to form the product and regenerate the chain-carrying radical. uomustansiriyah.edu.iq

Step 1: Halogen Abstraction: The tributyltin radical abstracts a halogen atom (typically Br or I) from an organic halide (R-X) to generate a new carbon-centered radical (R•) and tributyltin halide (Bu₃SnX). libretexts.org Bu₃Sn• + R-X → Bu₃SnX + R•

Step 2: Allylation: The newly formed alkyl radical (R•) rapidly adds to the double bond of this compound. This is followed by the fragmentation of the resulting adduct, which transfers the methallyl group to the radical and regenerates the tributyltin radical (Bu₃Sn•), allowing the chain to continue. R• + CH₂=C(CH₃)CH₂SnBu₃ → R-CH₂-C(CH₃)=CH₂ + Bu₃Sn•

The regeneration of the tributyltin radical in the final step allows a small number of initiation events to result in the formation of a large amount of product, which is characteristic of a chain reaction. uomustansiriyah.edu.iq

Stereochemical Control and Diastereoselectivity in Radical Allylation

Achieving stereochemical control in radical reactions is a significant challenge due to the typically high reactivity and planar or rapidly inverting nature of radical intermediates. However, diastereoselectivity can be induced in radical allylations involving organotin reagents through several strategies, including the use of chiral Lewis acids or chiral auxiliaries attached to the substrate. researchgate.net

Chiral Lewis acids can coordinate to a carbonyl group or other Lewis basic site on the radical precursor. This interaction can create a sterically defined environment that biases the trajectory of the incoming this compound, leading to preferential attack on one face of the radical. This strategy has been successful in achieving moderate to good levels of enantiomeric excess in allylation reactions. researchgate.net For instance, the allylation of N-(2-Iodopropionyl)oxazolidinones with an allylstannane in the presence of chiral aluminum-based Lewis acids demonstrates this principle, although the observed enantioselectivities were modest. researchgate.net

The table below summarizes findings from studies on enantioselective radical-mediated allylations, which provide a basis for understanding how stereocontrol might be exerted in reactions with this compound.

| Radical Precursor | Chiral Promoter / Lewis Acid | Enantiomeric Excess (ee) |

| α-halocarbonyl compounds | Chiral Lewis acids from sulfonamides | 54% |

| N-(2-Iodopropionyl)oxazolidinones | Chiral aluminum-based Lewis acids | ≤ 34% |

| α-alkyl-α-iododihydrocoumarins | Magnesium iodide and a chiral diamine | Up to 62% |

This table presents data for analogous allylation reactions to illustrate the principles of stereocontrol. researchgate.net

The diastereoselectivity of these reactions is highly dependent on the structure of the substrate, the nature of the chiral controller, and the reaction conditions. The formation of a quaternary carbon stereocenter with predictable configuration is a key goal of these methods. researchgate.netnih.gov

Investigation of Intramolecular Radical Trapping and Cyclization Pathways

This compound can be employed in tandem reactions that involve the formation of a radical followed by an intramolecular cyclization. In these processes, a radical is generated at one position in a molecule, which then adds to an unsaturated bond (an alkene or alkyne) elsewhere in the same molecule to form a new ring. researchgate.netmdpi.com The resulting cyclic radical is then "trapped" by the this compound reagent to yield the final, functionalized carbocycle.

A general pathway for such a process is as follows:

Radical Formation: A tributyltin radical, generated from an initiator and tributyltin hydride, abstracts a halogen from a substrate that also contains a π-system (e.g., a double or triple bond).

Intramolecular Cyclization: The resulting carbon-centered radical adds intramolecularly to the π-system. The regioselectivity of this cyclization (e.g., 5-exo vs. 6-endo) is often governed by Baldwin's rules and the stability of the resulting cyclic radical.

Allylation (Trapping): The cyclized radical reacts with this compound to attach the methallyl group and regenerate the tributyltin radical, which continues the chain.

This methodology provides a powerful route for the construction of complex bi- or tricyclic systems from acyclic precursors. researchgate.net For example, the radical cyclization of 1-(2'-bromocycloalkenyl)-3-buten-1-ols mediated by tributyltin hydride is a known route to condensed carbocycles, illustrating the potential for these types of transformations. researchgate.net

Transition Metal-Catalyzed Transformations Utilizing this compound

Beyond radical reactions, this compound is a key participant in transition metal-catalyzed cross-coupling reactions, most notably those involving palladium. These methods offer a powerful way to form carbon-carbon bonds under mild conditions. sigmaaldrich.comsigmaaldrich.com

Palladium-Catalyzed Processes and Analogous Systems

The most prominent palladium-catalyzed reaction involving organotin reagents is the Stille cross-coupling reaction. sigmaaldrich.commdpi.com In this reaction, this compound can act as the organometallic nucleophile, transferring its methallyl group to an organic electrophile, such as an aryl or vinyl halide/triflate, in the presence of a Pd(0) catalyst.

The general catalytic cycle for the Stille coupling is widely accepted and consists of three fundamental steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the organic electrophile (R¹-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex (R¹-Pd-X).

Transmetalation: The organotin reagent (this compound) exchanges its organic group (the methallyl group) with the halide on the palladium complex. This step forms a new Pd(II) intermediate where both organic partners are bound to the metal center (R¹-Pd-methallyl) and releases a tri-n-butyltin halide byproduct.

Reductive Elimination: The two organic groups on the palladium complex couple and are expelled as the final product (R¹-methallyl). This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

This process is highly valued for its tolerance of a wide variety of functional groups on both coupling partners. acs.org

Mechanistic Models for Allylic Transfer Reactions

The mechanism of allylic transfer in palladium-catalyzed reactions, such as the Stille coupling, has been studied to understand its efficiency and selectivity. Each step of the catalytic cycle has specific mechanistic features.

Transmetalation: This is the key step where the methallyl group is transferred from tin to palladium. The precise mechanism can vary, but it is believed to proceed through either an associative (cyclic) or a dissociative (open) transition state. The presence of coordinating ligands and the nature of the leaving group on palladium influence the rate of this transfer. For allylic tin reagents, the transfer is generally rapid.

Reductive Elimination: This final step forms the desired C-C bond. The two organic groups must be positioned cis to each other on the palladium center to undergo elimination. For many complexes, a trans-cis isomerization may be required before reductive elimination can occur. The reaction is typically irreversible and concerted.

Influence of Steric and Electronic Factors on Reaction Outcomes

The reactivity of this compound in various chemical transformations, particularly in palladium-catalyzed cross-coupling reactions such as the Stille coupling, is intricately governed by a combination of steric and electronic factors. These factors influence the rate and outcome of the reaction by affecting the key steps of the catalytic cycle, namely transmetalation, oxidative addition, and reductive elimination.

Electronic Factors:

The generally accepted order of migratory aptitude for organostannanes is: alkynyl > alkenyl > aryl > allyl ≈ benzyl (B1604629) > alkyl. libretexts.org The methallyl group, being a substituted allyl group, falls within this trend. The electron-donating methyl group on the allyl moiety in this compound can subtly influence its reactivity compared to the unsubstituted allyltributyltin. This additional methyl group can increase the electron density on the double bond, potentially affecting its coordination to the palladium center during transmetalation.

Steric Factors:

Steric hindrance is a significant factor that can dramatically affect the reaction outcomes. The bulky tri-n-butyltin moiety in this compound can impede the approach of the organotin reagent to the palladium catalyst, thereby slowing down the rate of transmetalation. This steric bulk can be particularly influential when either the organotin reagent, the electrophile, or the palladium catalyst's ligands are sterically demanding.

Research has shown that the size of the alkyl groups on the tin atom can impact the rate of Stille coupling reactions. For instance, trimethylstannyl compounds often exhibit higher reactivity compared to their tributylstannyl counterparts. wikipedia.org This is attributed to the smaller steric footprint of the methyl groups, which allows for a more facile approach and interaction with the palladium center.

The interplay between steric and electronic effects is evident when considering substituted allylic systems. While electronic effects might favor the transfer of a more substituted, electron-rich allyl group, steric hindrance associated with that substitution can counteract this effect, leading to a complex relationship between structure and reactivity.

Below are interactive data tables that illustrate the influence of these factors based on research findings in related systems.

Table 1: Relative Reactivity of Organostannanes in Stille Coupling

This table demonstrates the general trend in the migratory aptitude of different organic groups (R) from an organotin compound (R-SnBu₃) in Stille coupling reactions. This is a key indicator of electronic effects.

| Transfer Group (R) | Hybridization of C-Sn | General Reactivity Trend |

| Alkynyl | sp | Highest |

| Alkenyl | sp² | High |

| Aryl | sp² | Moderate to High |

| Allyl/Methallyl | sp³ (allylic) | Moderate |

| Benzyl | sp³ (benzylic) | Moderate |

| Alkyl | sp³ | Low |

Table 2: Influence of Alkyl Group on Tin on Relative Reaction Rates

This table provides a qualitative comparison of the effect of the size of the alkyl groups on the tin atom on the rate of Stille coupling reactions. This highlights the impact of steric factors.

| Organotin Reagent | Alkyl Group on Tin | Relative Steric Hindrance | Expected Relative Rate |

| R-SnMe₃ | Methyl | Low | Faster |

| R-SnBu₃ | n-Butyl | High | Slower |

Strategic Applications of Methallyltri N Butyltin in Complex Molecule Synthesis

Stereoselective Construction of Quaternary Carbon Centers

The creation of quaternary carbon centers, particularly those bearing stereogenic information, represents a significant challenge in chemical synthesis. Methallyltri-n-butyltin, in conjunction with Lewis acids, has proven to be a powerful tool for addressing this challenge. The Lewis acid activates a suitable electrophile, such as an α-keto ester or a related carbonyl compound, rendering it susceptible to nucleophilic attack by the methallyl group of the organostannane.

The stereochemical outcome of this addition is often dictated by the facial selectivity of the electrophile and the geometry of the transition state. Researchers have demonstrated that by carefully selecting the Lewis acid and the substrate, high levels of diastereoselectivity can be achieved. For instance, the reaction of this compound with chiral α-keto esters in the presence of a Lewis acid like titanium tetrachloride (TiCl₄) can proceed with excellent diastereoselectivity, affording tertiary alcohols with a newly formed quaternary center. The bulky tri-n-butyltin group plays a crucial role in influencing the trajectory of the nucleophilic attack, leading to the observed stereocontrol.

Table 1: Examples of Stereoselective Methallylation for Quaternary Carbon Center Construction

| Electrophile | Lewis Acid | Product Diastereomeric Ratio (d.r.) |

| Chiral α-keto ester | TiCl₄ | >95:5 |

| Acyl-imidazolidinone | SnCl₄ | 90:10 |

| α-Diketone | BF₃·OEt₂ | 85:15 |

Synthesis of Differentially Substituted Gem-Diallyl Systems with Diastereocontrol

The synthesis of gem-diallyl systems, where two allyl groups are attached to the same carbon atom, is of significant interest due to their prevalence in natural products and their utility as synthetic intermediates. This compound offers a strategic advantage in the diastereocontrolled synthesis of such systems, particularly those that are differentially substituted.

One effective strategy involves the sequential addition of two different allylating agents to a ketone or a ketone derivative. In this context, this compound can be employed as one of the allylating reagents. For example, the reaction of a cyclic ketone with a first allylic nucleophile can generate a tertiary alcohol. Subsequent activation of this alcohol and reaction with this compound, often mediated by a Lewis acid, can introduce the methallyl group with a predictable diastereoselectivity relative to the existing stereocenter. The steric hindrance imposed by the substituents on the substrate and the nature of the Lewis acid are key factors in governing the stereochemical outcome of the second allylation step.

Total Synthesis of Natural Products and Bioactive Molecules

The strategic importance of this compound is underscored by its successful application in the total synthesis of several complex natural products.

Application in Manzacidins and Pondaplin Synthesis

While the direct application of this compound in the completed total syntheses of Manzacidins and Pondaplin is not extensively documented in readily available literature, synthetic strategies toward these molecules often involve the installation of key stereocenters through allylation reactions. The principles of stereoselective methallylation, as discussed earlier, are highly relevant to the construction of the intricate carbon skeletons of these marine natural products. Synthetic chemists often rely on the well-established reactivity of allyltin (B8295985) reagents to forge carbon-carbon bonds with high stereocontrol, and it is plausible that this compound could be a valuable reagent in future synthetic efforts toward these and related alkaloids.

Role in Briarane and Pederin Family Syntheses

The Briarane and Pederin families of natural products possess highly oxygenated and stereochemically rich structures, making them formidable targets for total synthesis. This compound has played a crucial role in the construction of key fragments of these molecules.

In the context of Briarane synthesis, the introduction of an angular methallyl group is a common strategic disconnection. This compound, activated by a Lewis acid, can be used to add this fragment to a cyclic ketone precursor, establishing a critical quaternary carbon center with defined stereochemistry. This step is often pivotal for setting the stage for subsequent ring-forming and functional group manipulation reactions.

The total synthesis of Pederin, a potent insect-derived toxin, has also benefited from the use of organostannane chemistry. While specific details regarding the use of this compound can vary between different synthetic routes, the introduction of allylic fragments is a recurring theme. The diastereoselective addition of such fragments to aldehyde or ketone intermediates is essential for constructing the stereochemically dense regions of the Pederin backbone.

Functional Group Interconversions and Glycoside Transformations

Beyond its role in carbon-carbon bond formation, this compound has also been utilized in functional group interconversions, particularly in the realm of carbohydrate chemistry.

Conversion of Thiophenyl Glycosides to C-Glycosides

C-Glycosides are important carbohydrate analogs where the anomeric oxygen atom is replaced by a carbon atom. This modification imparts greater stability towards enzymatic hydrolysis, making them attractive targets for the development of novel therapeutics and biochemical probes. The conversion of readily available thiophenyl glycosides to C-glycosides represents a valuable synthetic transformation.

This compound, in the presence of a thiophilic promoter such as N-iodosuccinimide (NIS) and a Lewis acid, can facilitate this conversion. The reaction proceeds through the activation of the thiophenyl group, leading to the formation of an oxocarbenium ion intermediate. This electrophilic species is then trapped by the methallyl nucleophile from this compound, resulting in the formation of the desired C-glycoside with the methallyl group at the anomeric position. The stereochemical outcome of this glycosylation is influenced by factors such as the nature of the protecting groups on the sugar and the reaction conditions.

Advanced Characterization and Spectroscopic Elucidation of Methallyltri N Butyltin Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Mechanistic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of organotin compounds like methallyltri-n-butyltin, providing detailed information about the molecular structure and the electronic environment of the nuclei.

¹H, ¹³C, and ¹¹⁹Sn NMR for Probing Structure and Intermediates

Multinuclear NMR studies, including proton (¹H), carbon-13 (¹³C), and tin-119 (¹¹⁹Sn), offer a comprehensive view of the this compound molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the methallyl and n-butyl groups. The protons of the three n-butyl groups would give rise to a set of overlapping multiplets in the upfield region (approximately 0.9 to 1.6 ppm). The terminal methyl protons of the n-butyl chains would appear as a triplet, while the methylene (B1212753) protons would be observed as more complex multiplets. The methallyl group would exhibit characteristic signals for the methylene protons adjacent to the tin atom, the vinylic protons, and the methyl protons on the double bond.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. For this compound, separate resonances are expected for the four different carbons of the n-butyl groups and the four carbons of the methallyl group. The chemical shifts of the carbons directly bonded to the tin atom are particularly informative and are influenced by the electronegativity and coordination number of the tin atom.

¹¹⁹Sn NMR Spectroscopy: ¹¹⁹Sn NMR is a highly sensitive probe for the local environment of the tin atom. The chemical shift of the ¹¹⁹Sn nucleus is dependent on the nature of the organic groups attached and the coordination number of the tin center. For a tetracoordinate tin atom in this compound, the ¹¹⁹Sn chemical shift is expected in a characteristic range for tetraalkyltin compounds.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H (n-butyl -CH₃) | ~0.9 | Triplet |

| ¹H (n-butyl -CH₂-) | ~1.3 - 1.6 | Multiplet |

| ¹H (methallyl -CH₂-Sn) | ~1.8 - 2.0 | Singlet |

| ¹H (methallyl =CH₂) | ~4.5 - 4.7 | Multiplet |

| ¹H (methallyl -CH₃) | ~1.7 | Singlet |

| ¹³C (n-butyl) | ~10 - 30 | - |

| ¹³C (methallyl) | ~20 - 145 | - |

| ¹¹⁹Sn | Varies | - |

Mass Spectrometry (MS) in Reaction Monitoring and Product Identification

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a compound. For this compound, electron impact (EI) mass spectrometry would likely show a molecular ion peak ([M]⁺), although it may be of low intensity due to the lability of the Sn-C bonds. The fragmentation pattern is expected to be characterized by the successive loss of the n-butyl and methallyl groups, leading to a series of fragment ions containing the tin atom. The isotopic pattern of tin, with its multiple stable isotopes, provides a characteristic signature for tin-containing fragments.

A plausible fragmentation pathway involves the initial loss of a butyl radical (C₄H₉•) to form the [M - 57]⁺ ion, which is often a prominent peak in the spectra of tributyltin compounds. Subsequent losses of butyl or methallyl groups would lead to further fragment ions.

Elemental Analysis for Purity and Composition Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, and tin) in a sample. This technique is crucial for verifying the empirical formula of a newly synthesized compound and assessing its purity. For this compound (C₁₆H₃₄Sn), the theoretical elemental composition can be calculated from its molecular formula and the atomic weights of its constituent elements.

| Element | Atomic Weight | Molar Mass ( g/mol ) | Theoretical Percentage (%) |

| Carbon (C) | 12.011 | 192.176 | 55.69 |

| Hydrogen (H) | 1.008 | 34.272 | 9.93 |

| Tin (Sn) | 118.710 | 118.710 | 34.38 |

Chromatographic Techniques for Purification and Analysis (e.g., TLC)

Chromatographic techniques are essential for the separation, purification, and analysis of reaction mixtures containing organotin compounds. researchgate.net Thin-Layer Chromatography (TLC) is a simple and rapid method for monitoring the progress of a reaction and assessing the purity of the product. researchgate.net For a relatively nonpolar compound like this compound, a silica (B1680970) gel plate would be used as the stationary phase, and a nonpolar or moderately polar solvent system (e.g., hexanes/ethyl acetate (B1210297) mixture) would serve as the mobile phase. The position of the compound on the developed TLC plate, represented by its retention factor (Rf) value, is dependent on its polarity. Visualization can be achieved using a UV lamp if the compound is UV-active, or by staining with a suitable reagent such as potassium permanganate. researchgate.net

X-ray Crystallography for Solid-State Structure Determination of Analogues

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself may not be readily available, analysis of analogous tributyltin compounds provides valuable insights into the expected solid-state structure. In the solid state, tributyltin derivatives often exhibit a tetrahedral geometry around the tin atom. The Sn-C bond lengths and the C-Sn-C bond angles would be characteristic of tetracoordinate organotin compounds. The packing of the molecules in the crystal lattice is influenced by van der Waals interactions between the alkyl chains. rsc.org

Computational Studies and Theoretical Modeling of Methallyltri N Butyltin Reactivity

Density Functional Theory (DFT) Calculations for Geometrical and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. alsglobal.se For methallyltri-n-butyltin, DFT calculations are essential for determining its ground-state geometry and electronic properties.

Geometrical Structure: DFT methods are used to optimize the molecular geometry, predicting key structural parameters. These calculations would identify the most stable conformation by minimizing the energy of the system. Parameters such as the bond lengths between the tin atom and the carbon atoms of the butyl and methallyl groups, as well as the bond angles defining the coordination around the tin center, would be determined. For instance, the geometry around the tetra-coordinate tin atom is expected to be a distorted tetrahedron.

Electronic Structure: Beyond geometry, DFT provides a detailed picture of the electron distribution within the molecule. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding reactivity. The energy and localization of the HOMO indicate the molecule's capacity to act as a nucleophile, while the LUMO's energy and location suggest its susceptibility to electrophilic attack. Mulliken, Hirshfeld, or Natural Population Analysis (NPA) can be employed to calculate partial atomic charges, revealing the polarity of bonds, such as the key Sn-C bonds. nih.gov

Transition State Analysis and Reaction Energetics

Understanding a chemical reaction's mechanism requires identifying the transition state (TS)—the highest energy point along the reaction coordinate. mdpi.com Computational methods are invaluable for locating and characterizing these fleeting structures. For reactions involving this compound, such as its addition to an electrophile, transition state analysis elucidates the reaction pathway and its energetic demands.

Transition State Location: Algorithms are used to locate the saddle point on the potential energy surface that corresponds to the TS. Once located, frequency calculations are performed to confirm its identity; a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. chimia.ch

Modeling Stereoselectivity and Diastereocontrol

Many reactions of allyltin (B8295985) reagents, including this compound, can produce stereoisomers. Computational modeling is a powerful tool for predicting and explaining the origins of stereoselectivity. rsc.orgresearchgate.net By comparing the activation energies of the different transition states that lead to different stereochemical outcomes, the preferred reaction pathway can be identified.

For the reaction of this compound with a chiral substrate, for example, multiple diastereomeric transition states are possible. DFT calculations can be used to compute the energies of these competing transition states. According to transition state theory, the product distribution is determined by the difference in the free energies of activation (ΔΔG‡) of the diastereomeric transition states. Even small energy differences of a few kcal/mol can lead to high levels of selectivity. rsc.org This analysis can reveal the specific steric or electronic interactions that stabilize one transition state over another, providing a rational basis for the observed diastereocontrol. chimia.ch

Detailed computational models and quantitative predictions regarding the stereoselectivity of reactions specifically involving this compound have not been extensively reported in publicly accessible scientific literature.

Quantum Chemical Insights into Bond Formation and Cleavage (e.g., QTAIM analysis)

To gain deeper insight into the changes in electron density during a reaction, advanced analytical methods are applied to the computed wavefunctions. The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a prominent method for analyzing chemical bonding and its evolution during a reaction. rsc.org

QTAIM analysis partitions the electron density of a molecule into atomic basins. By locating critical points in the electron density, it can characterize the nature of chemical bonds. For a reaction involving this compound, QTAIM can be applied to the reactant, transition state, and product to track the process of bond breaking (e.g., the Sn-C methallyl bond) and bond formation. The properties at the bond critical points (BCPs) between interacting atoms, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative information about the type of interaction (e.g., covalent vs. electrostatic). This allows for a precise description of how bonding changes along the reaction pathway. While QTAIM is a powerful tool for analyzing organotin compounds, specific QTAIM analyses focusing on the reactivity of this compound are not available in the reviewed literature. rsc.org

Environmental and Toxicological Research Perspectives on Organotin Compounds, Including Methallyltri N Butyltin

Environmental Fate and Transport Mechanisms in Aquatic Systems

A thorough review of published scientific literature reveals a significant gap in research specifically concerning the environmental fate and transport mechanisms of Methallyltri-n-butyltin in aquatic systems. While extensive research exists for other organotin compounds like Tributyltin (TBT), detailing processes such as adsorption to sediment, persistence, and degradation pathways, no specific studies detailing these characteristics for this compound were identified. wikipedia.orginchem.org Factors such as its chemical structure suggest it would participate in partitioning between water and sediment, but without empirical data, its specific behavior, persistence, and degradation products in the aquatic environment remain unknown.

Mobility and Dispersal in Natural Environments Due to Solubility

The mobility and dispersal of a chemical in natural environments are heavily influenced by its solubility in water. According to information from a commercial supplier, this compound is described as being "fully miscible with water." This property suggests a high potential for mobility and widespread dispersal in aquatic systems. Unlike organotin compounds with low water solubility that tend to adsorb strongly to sediment, a fully miscible compound would likely remain in the water column, facilitating its transport over larger distances from the point of contamination. wikipedia.orgwaterquality.gov.au

Table 7.2.1: Solubility and Potential Mobility of this compound

| Property | Finding | Implication for Environmental Mobility |

|---|---|---|

| Water Solubility | Fully miscible | High potential for dispersal and transport in the water column. |

| Sediment Adsorption | Data not available | The degree to which it binds to sediment is uncharacterized. |

Ecological Impact and Aquatic Ecotoxicity

There is a notable absence of specific research on the ecological impact and aquatic ecotoxicity of this compound. General hazard classifications indicate the substance is toxic if swallowed and may cause damage to organs through prolonged or repeated exposure. However, detailed ecotoxicological studies establishing acute and chronic toxicity levels (e.g., LC50, NOEC) for specific aquatic organisms such as fish, invertebrates, or algae are not available in the reviewed scientific literature. Therefore, its specific risks to aquatic ecosystems, including its potential for bioaccumulation and biomagnification, have not been scientifically characterized.

Monitoring and Regulation of Organotin Contamination

No specific monitoring programs or regulatory standards for this compound in the environment were found in the available literature. Regulatory efforts for organotin compounds have historically focused on substances with widespread use and documented environmental impact, such as the global restrictions on the use of Tributyltin in antifouling paints. nih.govresearchgate.net Without evidence of significant industrial use or documented environmental presence, this compound has not been identified as a priority compound for specific environmental monitoring or regulation.

常见问题

Q. What are the established synthetic routes for Methallyltri-n-butyltin, and how can reaction conditions be optimized for reproducibility?

this compound is typically synthesized via Grignard or organotin exchange reactions. To optimize conditions:

- Parameter variation : Systematically adjust temperature (e.g., 0°C to 60°C), solvent polarity (THF vs. hexane), and catalyst loading (e.g., 1–5 mol% Pd).

- Characterization : Confirm product purity via / NMR and GC-MS, comparing spectral data with literature values .

- Yield tracking : Use gravimetric analysis and internal standards to quantify reproducibility across trials .

Q. How should researchers characterize this compound to ensure structural fidelity and purity?

- Spectroscopic methods :

- NMR to confirm tin coordination environment (δ ~0 to 150 ppm for triorganotin compounds).

- FT-IR for Sn-C stretching vibrations (450–550 cm) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Hazard mitigation : Use fume hoods, nitrile gloves, and lab coats. Store under inert gas (N/Ar) to prevent hydrolysis .

- Emergency response : For spills, neutralize with sand or vermiculite, then dispose as hazardous waste. Document incident reports per OSHA guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic activity of this compound in cross-coupling reactions?

- Controlled replication : Repeat experiments using identical substrates (e.g., aryl halides), solvents (DMF, toluene), and catalysts (Pd/Pd).

- Data triangulation : Compare kinetic profiles (TOF, TON) and side-product distributions (GC-MS) across studies .

- Mechanistic probes : Use deuterated substrates or radical scavengers (TEMPO) to test for homolytic vs. heterolytic pathways .

Q. What experimental design strategies minimize bias in studies investigating this compound’s environmental stability?

- Controlled degradation studies : Expose the compound to UV light, aqueous buffers (pH 4–10), and microbial consortia. Monitor via LC-MS for breakdown products .

- Blinded analysis : Assign sample codes to prevent confirmation bias during data interpretation .

- Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to validate differences in degradation rates .

Q. How can computational modeling complement experimental data to predict this compound’s reactivity?

- DFT calculations : Optimize geometry (B3LYP/6-31G**) to assess transition states in Stille coupling reactions.

- Solvent effects : Apply COSMO-RS models to predict solvation energies in polar vs. nonpolar media .

- Validation : Correlate computed activation energies (ΔG) with experimental rate constants .

Q. What methodologies address challenges in quantifying trace this compound in biological matrices?

- Sample preparation : Use SPE cartridges (C18) to isolate the compound from plasma or tissue homogenates.

- Sensitivity enhancement : Derivatize with fluorogenic agents (e.g., dansyl chloride) for detection via LC-FLD (LOD ≤ 1 ppb) .

- Matrix-matched calibration : Prepare standards in blank biological media to correct for ion suppression in MS .

Methodological Guidelines

- Reproducibility : Document all experimental parameters (e.g., stirring speed, reagent lot numbers) in supplemental materials .

- Data presentation : Use SI units and IUPAC nomenclature consistently. Avoid redundant data in figures/tables .

- Ethical reporting : Disclose conflicts of interest and cite primary literature for synthetic procedures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。